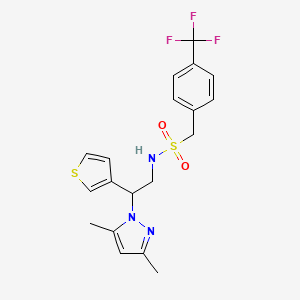

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

カタログ番号:

B2894500

CAS番号:

2034492-50-5

分子量:

443.5

InChIキー:

JVVFFZNSOCEROP-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

This sulfonamide derivative features a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-3-yl moiety. The ethyl linker connects the pyrazole to a methanesulfonamide group, which is further substituted with a 4-(trifluoromethyl)phenyl ring.

特性

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2S2/c1-13-9-14(2)25(24-13)18(16-7-8-28-11-16)10-23-29(26,27)12-15-3-5-17(6-4-15)19(20,21)22/h3-9,11,18,23H,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVFFZNSOCEROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences

Key Observations :

- Trifluoromethyl vs. This difference may enhance membrane permeability but reduce aqueous solubility .

- Thiophene Position : The thiophen-3-yl substituent in the target compound versus thiophen-4-yl in the analog alters steric and electronic interactions. Thiophen-3-yl may allow better π-stacking in protein binding pockets due to its orientation .

Spectral and Physicochemical Properties

- IR Spectroscopy : The target compound’s sulfonamide group would exhibit S=O stretches at ~1150–1300 cm⁻¹, similar to sulfonamides in . However, the absence of C=S (1243–1258 cm⁻¹, as in triazole-thiones) distinguishes it from triazole-based analogs .

- NMR : The 3,5-dimethyl pyrazole protons would resonate as singlets (δ 2.2–2.5 ppm), while the thiophen-3-yl group would show distinct aromatic splitting patterns (δ 6.8–7.5 ppm) .

Q & A

Q. What statistical approaches resolve discrepancies between in vitro and in vivo activity data?

- Methodological Answer :

- Multivariate regression : Correlate logP, solubility, and protein binding with in vivo efficacy. High protein binding may explain reduced in vivo activity despite low IC .

- Bayesian meta-analysis : Pool data from multiple assays to estimate "true" effect size, weighting in vitro data by assay robustness .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。